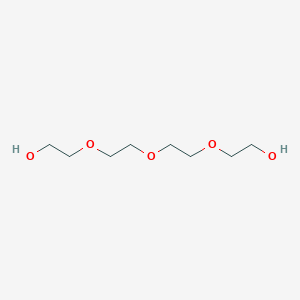
(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of hydroxyl groups, and the conjugation of the diene system. Common synthetic routes may involve:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Conjugated Diene Formation: The conjugated diene system can be formed through dehydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogenation reactions with catalysts such as platinum or palladium.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl halides, esters.
Scientific Research Applications
(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways, leading to altered biochemical processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid: shares structural similarities with other hydroxylated cyclopentyl compounds and conjugated dienes.
Uniqueness
- The unique combination of hydroxyl groups and conjugated diene system in this compound distinguishes it from other similar compounds, providing distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
152561-64-3 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
QGRKYMSOAVMXSN-OPLCCCICSA-N |
SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Isomeric SMILES |
CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Synonyms |
(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)









